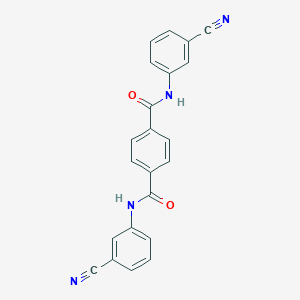

N,N'-bis(3-cyanophenyl)terephthalamide

Description

Structure

3D Structure

Properties

CAS No. |

349621-68-7 |

|---|---|

Molecular Formula |

C22H14N4O2 |

Molecular Weight |

366.4g/mol |

IUPAC Name |

1-N,4-N-bis(3-cyanophenyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C22H14N4O2/c23-13-15-3-1-5-19(11-15)25-21(27)17-7-9-18(10-8-17)22(28)26-20-6-2-4-16(12-20)14-24/h1-12H,(H,25,27)(H,26,28) |

InChI Key |

VMXXIZGHSGGNGK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N)C#N |

Origin of Product |

United States |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal framework of a molecule.

Infrared (IR) Spectroscopic Analysis of Amide and Nitrile Functionalities

Infrared spectroscopy is particularly sensitive to the polar bonds present in N,N'-bis(3-cyanophenyl)terephthalamide, namely the amide and nitrile functionalities. The characteristic vibrational modes of these groups serve as definitive markers for the compound's structure.

The amide group gives rise to several distinct absorption bands. The N-H stretching vibration is typically observed in the region of 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption around 1650 cm⁻¹. The amide II band, a result of N-H bending and C-N stretching, is anticipated in the 1550-1520 cm⁻¹ region.

The nitrile (C≡N) functionality presents a sharp and intense absorption band in a relatively uncongested region of the mid-infrared spectrum, typically between 2230 and 2210 cm⁻¹. The presence of this band is a key indicator of the successful incorporation of the cyanophenyl groups.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1550-1520 |

| Nitrile | C≡N Stretch | 2230-2210 |

| Aromatic Ring | C-H Stretch | >3000 |

Raman Spectroscopic Studies of Aromatic and Aliphatic Modes

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, is an excellent complementary technique to IR spectroscopy. It is particularly effective for observing the vibrations of non-polar bonds, such as the carbon-carbon bonds within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity of atoms within a molecule, providing detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. Due to the symmetry of the molecule, a relatively simple spectrum is anticipated.

The protons of the central terephthaloyl ring, being chemically equivalent, should produce a singlet in the aromatic region, typically downfield due to the deshielding effect of the adjacent carbonyl groups. The protons on the 3-cyanophenyl rings will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of both the nitrile and the amide linkage. The amide protons (N-H) are expected to appear as a broad singlet at a downfield chemical shift, the position of which can be sensitive to solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | > 8.5 | Singlet (broad) |

| Terephthaloyl (Ar-H) | ~8.2 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbons of the amide groups are expected to resonate at the most downfield region of the spectrum, typically around 165 ppm. The carbon of the nitrile group will appear in the characteristic region of 118-120 ppm. The aromatic carbons will produce a series of signals in the 120-140 ppm range. The quaternary carbons, those that are not bonded to any protons, will generally show weaker signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic (C-CN) | ~112 |

| Nitrile (C≡N) | ~118 |

| Aromatic (C-H & C-C) | 120 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through three bonds (³J-coupling). For this compound, COSY would confirm the coupling relationships between the protons on the 3-cyanophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the signals of the protonated aromatic carbons by linking them to their attached protons.

Through the combined application of these advanced spectroscopic techniques, the molecular structure of this compound can be unequivocally elucidated, providing a solid foundation for further studies of its material properties and potential applications.

Solid-State NMR for Understanding Molecular Packing and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. nih.govcapes.gov.br For this compound, ssNMR can offer profound insights into its molecular packing and the motional behavior of its constituent parts without the need for single crystals.

Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) would be particularly informative. The ¹³C CP/MAS spectrum would reveal distinct signals for each chemically non-equivalent carbon atom in the molecule. The chemical shifts of the carbonyl carbons and the carbons of the aromatic rings are sensitive to the local electronic environment and can provide evidence for the presence of different polymorphs or co-crystals, as each form would exhibit a unique spectral fingerprint.

Furthermore, ssNMR can probe molecular dynamics over a wide range of timescales. By studying the relaxation times (T₁) and observing the lineshapes at different temperatures, one can characterize the dynamics of the cyanophenyl rings, such as the possibility of 180° flips or smaller-scale librations. Two-dimensional ssNMR experiments can establish through-space proximities between different parts of the molecule, helping to elucidate the packing arrangement. researchgate.net For instance, correlating the nitrogen of the cyano group with nearby protons on adjacent molecules can confirm the presence and geometry of C-H···N interactions. While specific ssNMR studies on this compound are not prevalent in the literature, the application of these methods would be crucial for a complete understanding of its solid-state structure, especially in cases where suitable single crystals for diffraction studies are unattainable. nih.govcapes.gov.brresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular identity and probing the structural integrity of this compound. The compound has a molecular formula of C₂₂H₁₄N₄O₂. chemuniverse.com High-resolution mass spectrometry (HRMS) would be used to verify its exact molecular weight, which is calculated to be 366.1117 g/mol .

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₂₂H₁₅N₄O₂]⁺ | 367.1195 |

| [M+Na]⁺ | [C₂₂H₁₄N₄NaO₂]⁺ | 389.014 |

| [M+K]⁺ | [C₂₂H₁₄N₄KO₂]⁺ | 405.0749 |

| [M-H]⁻ | [C₂₂H₁₃N₄O₂]⁻ | 365.1042 |

This table presents the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule (M), which are commonly observed in techniques like Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, providing further structural confirmation. The most likely points of fragmentation under energetic conditions are the amide bonds (C-N), which are typically the weakest covalent bonds in this structure.

Table 2: Plausible Fragmentation Pathways for this compound

| Fragment Ion (m/z) | Plausible Structure/Origin |

|---|---|

| 249.0664 | [M - C₇H₅N₂]⁺ - Loss of a cyanophenylamino radical |

| 133.0347 | [C₈H₅O₂]⁺ - Terephthaloyl fragment |

| 118.0531 | [C₇H₆N₂]⁺ - Protonated 3-aminobenzonitrile |

This table outlines key fragments that would be expected to appear in an MS/MS spectrum, confirming the connectivity of the terephthaloyl core and the cyanophenyl side groups.

Single Crystal X-ray Diffraction Analysis of this compound and its Related Co-crystals or Polymorphs

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound itself is not detailed in the searched literature, analysis of a closely related co-crystal, N,N′-bis(pyridin-3-yl)terephthalamide–terephthalic acid (1/1), offers significant transferable insights into the expected structural behavior. nih.govresearchgate.net This co-crystal, which features a similar bis-amido-aryl framework, serves as an excellent proxy for understanding the fundamental packing and conformational motifs.

The analysis of the pyridyl analogue reveals a monoclinic crystal system with the P2₁/c space group. nih.govresearchgate.net Such data is foundational for understanding the symmetry and repeating units within the crystal.

Table 3: Crystallographic Data for the Related Co-crystal N,N′-Bis(pyridin-3-yl)terephthalamide–terephthalic acid (1/1)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 11.0001 (3) | nih.govresearchgate.net |

| b (Å) | 10.8080 (2) | nih.govresearchgate.net |

| c (Å) | 9.6903 (2) | nih.govresearchgate.net |

| β (°) | 106.830 (2) | nih.govresearchgate.net |

| Volume (ų) | 1102.73 (4) | nih.govresearchgate.net |

Data from a related co-crystal provides a model for the crystallographic parameters that might be expected for this compound or its polymorphs. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

The crystal packing of terephthalamide (B1206420) derivatives is dominated by a network of intermolecular hydrogen bonds. The primary and most robust interaction is the N—H···O hydrogen bond between the amide groups of adjacent molecules. researchgate.net This interaction typically leads to the formation of one-dimensional ribbons or two-dimensional sheets, which are a characteristic supramolecular synthon for this class of compounds. researchgate.netresearchgate.net

In the case of this compound, in addition to the primary amide-amide hydrogen bonds, the cyano groups are expected to play a crucial role in directing the three-dimensional architecture. The nitrogen atom of the cyano group is a hydrogen bond acceptor, leading to the formation of weak C—H···N interactions with the aromatic protons of neighboring molecules. mdpi.comnih.gov Furthermore, direct N···C interactions between the nitrogen of one cyano group and the electrophilic carbon of another are also possible, further stabilizing the crystal lattice. mdpi.com

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Structural Role |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | Forms primary 1D or 2D supramolecular structures. researchgate.net |

| Hydrogen Bond | C-H (aromatic) | N≡C (cyano) | Links the primary structures into a 3D network. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to packing efficiency and stability. mdpi.com |

| Dipole-Dipole | N (cyano) | C (cyano) | Directional interactions that influence molecular alignment. mdpi.com |

This table summarizes the key non-covalent interactions that dictate the crystal packing of this compound.

Conformational Analysis of the Terephthalamide Backbone and Cyanophenyl Groups

Analysis of the N,N′-bis(pyridin-3-yl)terephthalamide co-crystal shows that the molecule lies on an inversion center, enforcing a specific symmetry. nih.govresearchgate.net The pyridine (B92270) ring is twisted with respect to the central benzene (B151609) ring, exhibiting a dihedral angle of 11.33 (9)°. nih.govresearchgate.net A similar twist is expected for the cyanophenyl groups in the title compound. This non-planar conformation is a result of balancing steric hindrance between adjacent ortho hydrogens and the desire for electronic conjugation.

The specific conformation can be quantified by torsion angles. For a symmetric terephthalamide, the key torsion angles that define the orientation of the amide planes relative to the central ring often have similar numerical values but opposite signs, reflecting the molecule's symmetry. researchgate.net

Table 5: Representative Backbone Torsion Angles from a Symmetric Terephthalamide

| Torsion Angle | Value (°) |

|---|---|

| O-C(carbonyl)-C(ring)-N | -155.8 |

| C(carbonyl)-C(ring)-N-C(phenyl) | 149.9 |

Values are based on a related symmetric terephthalamide and illustrate the typical non-planar, extended conformation of the backbone. The exact values for the title compound may vary. Sourced from data on a similar molecule. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N,N'-bis(3-cyanophenyl)terephthalamide at the atomic and molecular levels. These calculations can predict a wide range of molecular attributes with a high degree of accuracy.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability, whereas a small gap indicates a more reactive molecule. mdpi.comresearchgate.net

For this compound, the distribution of the HOMO and LUMO would likely be delocalized across the aromatic rings and the amide linkages. The presence of electron-withdrawing cyano groups can influence the energy levels of these orbitals. scispace.com DFT calculations, for instance using the B3LYP functional with a 6-311G++(d,p) basis set, can be employed to compute the energies of the HOMO and LUMO and visualize their spatial distribution. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar aromatic amide compounds.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. nih.gov These calculations help in the assignment of vibrational modes, such as the characteristic C=O and N-H stretching frequencies of the amide groups and the C≡N stretching of the cyano groups. plos.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300-3400 |

| C=O | Stretching | ~1650-1680 |

| C≡N | Stretching | ~2220-2240 |

| Aromatic C-H | Stretching | ~3000-3100 |

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulations provide a means to study the dynamic behavior and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the amide linkages in this compound allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. researchgate.net By systematically rotating the rotatable bonds and calculating the corresponding energies, an energy landscape can be generated. This analysis reveals the preferred three-dimensional structure of the molecule. researchgate.net

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state and in solution, molecules of this compound will interact with each other through various non-covalent forces.

Hydrogen Bonding: The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of strong intermolecular hydrogen bonds. lew.romdpi.com These interactions play a crucial role in the packing of the molecules in the crystal lattice. mdpi.com

Computational Docking Simulations for Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations could be employed to investigate its potential to bind to specific biological targets, such as enzyme active sites or protein receptors. researchgate.net These studies can provide insights into the molecule's potential applications in areas like medicinal chemistry or materials science, for example, by predicting its binding affinity to a particular protein. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide a detailed view of the dynamic evolution of a system, offering insights into conformational changes, molecular flexibility, and the spontaneous organization of molecules into larger structures, a process known as self-assembly.

For a molecule like this compound, with its rigid terephthalamide (B1206420) core and flexible cyanophenyl side groups, MD simulations could elucidate several key aspects of its behavior. Simulations could predict how the molecule folds and changes shape in different solvent environments, identify the most stable conformations, and reveal the energetic barriers between different states.

Furthermore, MD is an invaluable tool for investigating self-assembly. By simulating a system containing many molecules of this compound, it would be possible to observe how they interact and aggregate. These simulations could reveal the preferred modes of intermolecular interactions, such as hydrogen bonding between the amide groups or π-π stacking of the aromatic rings. The results could predict whether the molecules are likely to form ordered structures like nanofibers, sheets, or more complex three-dimensional networks.

Despite the potential of MD simulations to provide this wealth of information, there are currently no specific studies in the scientific literature that have applied this technique to this compound.

Structure-Property Relationship Predictions

The prediction of structure-property relationships is a cornerstone of materials science, enabling the design of new materials with desired characteristics. Computational models, often based on quantum mechanics or machine learning algorithms, are used to correlate the chemical structure of a molecule with its macroscopic properties.

For this compound, theoretical models could be used to predict a range of properties. The presence of cyano groups and the extended aromatic system suggests potential for interesting electronic and optical properties. Quantum chemical calculations could predict its electronic band gap, which is crucial for applications in organic electronics. Other properties that could be computationally estimated include its thermal stability, mechanical strength (if it forms a polymeric material), and solubility in various solvents.

However, similar to the case of molecular dynamics simulations, there is a lack of published research that specifically details the prediction of structure-property relationships for this compound. While general principles of organic chemistry allow for qualitative predictions, detailed quantitative data from computational studies are not available.

The absence of such computational studies suggests that this compound remains a relatively unexplored compound in the realm of theoretical and computational chemistry. Future research in this area would be highly valuable for uncovering its potential and guiding its application in various scientific and technological fields.

Polymer Chemistry and Advanced Materials Science Applications

N,N'-bis(3-cyanophenyl)terephthalamide as a Monomer or Cross-linking Agent

The role of this compound in polymerization is primarily conceptualized through its incorporation as a structural unit to impart specific properties to a polymer chain. While not a traditional monomer in the sense of a diamine or diacid chloride used in polyamide synthesis, its rigid, functionalized structure can be integrated into polymer backbones.

Aromatic polyamides, or aramids, are typically synthesized through a low-temperature solution polycondensation reaction between an aromatic diamine and an aromatic diacid chloride. The terephthalamide (B1206420) scaffold itself, as seen in this compound, is formed by the reaction of terephthaloyl chloride with an appropriate amine—in this case, 3-aminobenzonitrile.

Once synthesized, molecules like this compound, which contain specific functional groups, can be incorporated into larger polymer structures. For instance, related bis-pyridyl-bis-amide ligands are used to construct coordination polymers, where the ligand acts as a spacer or building block linking metal centers. mdpi.com This highlights a pathway where the terephthalamide unit can serve as a semi-rigid spacer in novel polymer architectures. mdpi.com

The introduction of cyano (-C≡N) groups into a polymer is a deliberate design choice to modify its properties. These nitrile groups are strongly polar and can engage in significant dipole-dipole interactions. The design of polymers incorporating this compound would yield a cyanofunctionalized material with several potential attributes:

Enhanced Intermolecular Forces: The polarity of the nitrile group can increase intermolecular attraction, influencing the polymer's mechanical and thermal properties.

Cross-linking Sites: Nitrile groups can undergo thermally induced cyclotrimerization to form highly stable, cross-linked triazine rings. This reaction provides a method for curing the polymer, significantly enhancing its thermal and chemical resistance. acs.org

Modified Solubility: The polarity of the cyano group can influence the polymer's interaction with solvents, potentially improving solubility in polar aprotic solvents. libretexts.org

Impact on Polymer Characteristics

The integration of the this compound structure into a polymer backbone is expected to have a profound impact on the material's performance characteristics, drawing from the known properties of aramids and nitrile-containing polymers.

Aromatic polyamides are renowned for their exceptional thermal stability, a result of the high dissociation energy of bonds within their aromatic and amide groups. mdpi.comresearchgate.net Polymers incorporating the rigid terephthalamide structure are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures. mdpi.commdpi.comnih.gov

The presence of cyano groups can further augment this stability. At elevated temperatures, the aforementioned trimerization of nitrile groups can create a dense, cross-linked network, which enhances the material's thermal stability and char yield (the amount of material remaining after thermal decomposition). acs.org

Table 1: Expected Thermal Properties of Polymers Incorporating this compound

| Property | Typical Value for Aromatic Polyamides | Expected Impact from this compound Moiety |

|---|---|---|

| Glass Transition Temperature (Tg) | 270–350 °C | Expected to be high due to chain rigidity. |

| Decomposition Temperature (TGA, 10% weight loss) | > 450 °C in N₂ | Expected to be very high; potential for increased char yield due to nitrile cross-linking. acs.org |

The mechanical strength of aramids is a defining feature, stemming from their rigid rod-like structures and extensive hydrogen bonding between amide linkages. mdpi.comacademicstrive.com Incorporating the this compound unit would contribute to a stiff polymer backbone.

The polar cyano groups would add strong dipole-dipole interactions to the existing hydrogen bonds, potentially increasing the cohesive energy density of the material. This could lead to an increase in both tensile strength and Young's modulus. mdpi.com Films cast from such polymers are expected to be strong and rigid.

Table 2: Expected Mechanical Properties of Polymer Films Derived from this compound

| Property | Typical Value for Aramid Films | Expected Impact from this compound Moiety |

|---|---|---|

| Tensile Strength | 80–100 MPa | Potentially enhanced due to increased intermolecular forces from cyano groups. mdpi.com |

| Young's Modulus | 1.7–5.5 GPa | Expected to be high, reflecting a rigid polymer structure. mdpi.com |

| Elongation at Break | 5–25% | May decrease due to increased rigidity and intermolecular forces. |

A significant challenge in the field of high-performance aramids is their limited solubility, which complicates their synthesis and processing. scielo.br They are typically only soluble in highly polar aprotic solvents, often requiring the addition of salts like lithium chloride.

The introduction of cyano groups can have a dual effect on solubility. The high polarity of the nitrile group can improve affinity for polar solvents. libretexts.org Furthermore, the placement of the cyano group at the meta-position on the phenyl ring disrupts the symmetry of the polymer chain. This disruption can hinder efficient chain packing and crystallization, a common strategy for improving the solubility of rigid polymers. scielo.br However, the strong dipole-dipole interactions from the cyano groups could simultaneously increase the cohesive energy, potentially counteracting the solubility gains from the reduced symmetry. Therefore, polymers derived from this compound would likely be soluble in a limited range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc). researchgate.net

Table 3: Expected Solubility Profile

| Solvent | Expected Solubility |

|---|---|

| Water, Alcohols | Insoluble |

| Toluene, Hexane | Insoluble |

| Tetrahydrofuran (THF) | Likely insoluble or poorly soluble |

| DMF, DMAc, NMP, DMSO | Potentially soluble, possibly requiring heating or addition of salts. scielo.brresearchgate.net |

| Concentrated Sulfuric Acid | Soluble |

Advanced Materials Development

The unique molecular architecture of this compound, characterized by a rigid terephthalamide core flanked by two cyanophenyl groups, positions it as a promising building block in the field of advanced materials. The combination of the robust amide linkages, the aromatic backbone, and the electronically active cyano moieties imparts a range of desirable properties that are being explored for various high-technology applications.

Application in High-Performance Polymers and Composites

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netacademicstrive.com The archetypal example, Poly(p-phenylene terephthalamide) (PPTA), is known commercially as Kevlar and sees widespread use in demanding applications like body armor and aerospace composites due to its unique combination of properties. academicstrive.comnih.govmdpi.com The structure of this compound is analogous to the repeating unit of certain aramids, suggesting its potential as a monomer for creating novel high-performance polymers.

The incorporation of this compound into a polymer chain would introduce a combination of rigidity from the para-substituted benzene (B151609) rings and strong intermolecular hydrogen bonding via the amide groups. These features are critical for achieving high strength and thermal resistance. academicstrive.commdpi.com Research on related aromatic polyamides has shown that they can exhibit high glass-transition temperatures (Tg) in the range of 200–269°C and high thermal degradation temperatures, with 10% weight loss occurring above 450°C. researchgate.net The introduction of bulky side groups, such as the cyanophenyl group, can also modify polymer properties, often improving solubility and processability without significantly compromising thermal stability. researchgate.net

In the realm of composites, polymers derived from this compound could serve as a high-performance matrix. The integration of fillers such as graphene or carbon nanofibers into a polyamide matrix has been shown to synergistically enhance properties. mdpi.comrsc.org The aromatic nature of the polymer backbone would facilitate strong π-π stacking interactions with graphene sheets, while the amide and cyano groups could provide sites for hydrogen bonding and other specific interactions, leading to improved interfacial adhesion and stress transfer within the composite. rsc.orgmdpi.com This can result in materials with superior mechanical strength, gas barrier properties, and thermal stability. rsc.org

Table 1: Thermal Properties of Related Aromatic Polyamides

| Polymer System | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA) | Film Quality |

| Polyamide from BAPBN and Terephthalic Acid | Insoluble | > 450°C researchgate.net | Brittle researchgate.net |

| Polyamide from BAPBN and Isophthalic Acid | 269°C researchgate.net | > 450°C researchgate.net | Flexible researchgate.net |

| Fluorinated Polyamide (6FPC-based) | 206–285°C researchgate.net | 442–460°C researchgate.net | Flexible researchgate.net |

| Poly(m-phenylene terephthalamide) | ~275°C | ~450°C | - |

Exploration in Liquid Crystalline Materials

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. mdpi.com The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape, and molecules with a rigid, rod-like (calamitic) geometry are prime candidates for exhibiting such behavior. nih.gov The structure of this compound, with its linear, rigid terephthalamide core, possesses the necessary shape anisotropy to form liquid crystalline phases. nih.govnih.gov

Furthermore, the terminal cyano (-CN) groups play a crucial role. The cyano group is a common feature in many liquid crystal molecules due to its large dipole moment, which enhances the intermolecular forces that promote the parallel alignment required for mesophase formation. nih.gov The combination of a rigid core and polar terminal groups is a well-established strategy for designing thermotropic liquid crystals, which exhibit phase transitions as a function of temperature. mdpi.comresearchgate.net Compounds with similar structures, such as those containing biphenyl (B1667301) or azomethine units, are known to form nematic and smectic phases over wide temperature ranges. nih.govnih.gov

A closely related polymer, poly(2-cyano-p-phenylene terephthalamide) (CY-PPTA), has been shown to exhibit lyotropic liquid crystalline behavior, where mesophases form in solution above a critical concentration. researchgate.net This polymer forms both nematic (with aligned molecules) and cholesteric (a twisted nematic) phases in a mixture of N-methyl-2-pyrrolidone and calcium chloride. researchgate.net This strongly suggests that this compound itself, as a monomer or as part of a smaller molecule, could exhibit thermotropic liquid crystallinity. The balance between the rigid core and potential flexibility in different parts of the molecule would influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures. nih.govmdpi.com

Table 2: Mesomorphic Properties of Related Liquid Crystalline Compounds

| Compound Type | Mesophase(s) Observed | Phase Transition Temperature Range (°C) |

| 2-(4′-Alkoxybiphen-4-yl)-5-cyanopyridines | Nematic, Smectic A, Smectic C nih.gov | 189–340 °C (Nematic Range) nih.gov |

| Biphenyl Azomethine Esters | Nematic nih.gov | 113–216 °C (Clearing Temp.) nih.gov |

| Bis-azomethine Derivatives | Nematic, Smectic C nih.gov | 80–122 °C (Clearing Temp.) nih.gov |

| Terephthalic Acid-based Amides | Liquid Crystalline rsc.org | Mesomorphic temperature domain reported rsc.org |

Potential in Electronic and Optical Materials (e.g., light-emitting materials, organic electronics)

The field of organic electronics utilizes carbon-based molecules and polymers to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com A key requirement for these materials is the ability to efficiently transport charge (electrons or holes). The development of n-type organic semiconductors, which transport electrons, has lagged behind their p-type (hole-transporting) counterparts. rsc.org

This compound possesses features that make it a strong candidate for an n-type material. The cyano group is a powerful electron-withdrawing group. rsc.org Attaching these groups to an aromatic system lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net A low-lying LUMO level is essential for stable electron injection and transport, making the material resistant to oxidation and enabling it to function as an n-type semiconductor in air. rsc.orgresearchgate.net The synthesis of molecules like N,N′-bis(4-cyanophenyl)-3,4,9,10-perylenebis(dicarboximide) (CN-PDI) has demonstrated that cyanophenyl groups can significantly improve thermal stability and result in low LUMO energy values, making them promising for organic solar cells. researchgate.net

Given these properties, this compound could be investigated for several electronic applications. As a small molecule, it could be vacuum-deposited to form the electron-transport layer (ETL) or an emissive layer in an OLED device. sigmaaldrich.comwhiterose.ac.uk Polymers incorporating this moiety could also be developed for use in solution-processed OFETs or OLEDs. whiterose.ac.uk The combination of a conjugated backbone for charge mobility and the electron-deficient cyanophenyl units for stable electron transport could lead to high-performance n-type devices. rsc.org

Table 3: Electrochemical Properties of Related Cyano-Functionalized Compounds

| Compound | LUMO Energy Level (eV) | Measurement Method | Potential Application |

| CN-NDI (in solution) | -3.91 researchgate.net | Cyclic Voltammetry researchgate.net | Organic Electronics researchgate.net |

| CN-NDI (solid state) | -3.96 researchgate.net | Cyclic Voltammetry researchgate.net | Organic Electronics researchgate.net |

| CN-PDI (solid state) | -3.96 researchgate.net | Cyclic Voltammetry researchgate.net | Organic Solar Cells researchgate.net |

Nanomaterial Integration and Engineering

The integration of organic molecules with inorganic nanomaterials can create hybrid materials with synergistic or entirely new functionalities. This compound is well-suited for this purpose due to its specific structural and electronic features.

One major area of application is in polymer nanocomposites. When used as a monomer to form a polyamide matrix, this compound can be combined with nanomaterials like clays (B1170129) or carbon nanotubes. The in-situ polymerization method, where the monomer polymerizes in the presence of the nanofiller, is an effective strategy for achieving fine dispersion. researchgate.net For instance, in polyimide/clay nanocomposites, this method leads to exfoliated or intercalated structures with enhanced thermal stability. researchgate.net The aromatic rings in the this compound structure would promote π-π stacking with graphitic nanomaterials like graphene, while the amide groups could form hydrogen bonds with surface-functionalized nanofillers, ensuring strong interfacial coupling. rsc.orgmdpi.com

Another exciting avenue is the use of such molecules as surface ligands for quantum dots (QDs). The performance of devices like QD-LEDs is highly dependent on the organic ligands passivating the QD surface. researchgate.net Aromatic ligands can enhance charge transport between QDs through π-π interactions. researchgate.net The this compound molecule could be engineered to act as a bidentate ligand, binding to the QD surface. Its rigid, conjugated structure could facilitate efficient charge injection into the quantum dot while also improving the processability and film-forming properties of the QD-organic hybrid material. researchgate.net

Table 4: Examples of Related Nanomaterial Integration

| Nanomaterial | Organic/Polymer Component | Integration Method | Observed Enhancement |

| Graphene Oxide | Self-assembly | Chemical Reduction mdpi.com | Formation of 3D porous aerogels mdpi.com |

| Nitrogen-Doped Graphene | HDPE/TPU | Melt Compounding | Increased tensile strength, gas barrier, and UV resistance rsc.org |

| Organo-modified Clay | Polyimide | In-situ Polymerization researchgate.net | Good dispersion, formation of nanocomposite structure researchgate.net |

| InP/ZnSe/ZnS QDs | Aromatic Thiol Ligands | Ligand Exchange researchgate.net | Enhanced solubility and charge transport properties researchgate.net |

Conclusion and Future Research Perspectives

Summary of Current Research Accomplishments for N,N'-bis(3-cyanophenyl)terephthalamide

Direct research accomplishments for this compound are sparse. However, the synthesis is readily achievable through standard amidation reactions, typically involving the condensation of terephthaloyl chloride with 3-aminobenzonitrile. This established synthetic route provides high yields and purity, laying the groundwork for further studies.

The primary research focus, inferred from related compounds, revolves around its capacity for self-assembly. The terephthalamide (B1206420) backbone is well-known for its rigid structure and ability to form robust one-dimensional hydrogen-bonded tapes. The presence of amide N-H donors and C=O acceptors dictates a predictable and strong intermolecular hydrogen-bonding pattern. The cyanophenyl groups are anticipated to engage in dipole-dipole interactions and π-π stacking, further stabilizing supramolecular structures. These fundamental interactions are the cornerstone of its potential applications in gelation, liquid crystal formation, and the development of ordered materials.

Unexplored Avenues in Synthesis and Derivatization

While the primary synthesis is straightforward, several advanced synthetic routes remain unexplored. Green chemistry approaches, such as solvent-free mechanochemical synthesis or enzyme-catalyzed amidations, could offer more sustainable production methods.

The true potential lies in the derivatization of the core structure to fine-tune its properties. Unexplored avenues include:

Modification of the Terephthaloyl Core: Introducing substituents (e.g., alkoxy, alkyl, or halogen groups) onto the central benzene (B151609) ring could modulate solubility, steric hindrance, and electronic properties, thereby influencing the packing and assembly behavior.

Isomeric Variations: Exploration of N,N'-bis(2-cyanophenyl)terephthalamide and N,N'-bis(4-cyanophenyl)terephthalamide would provide crucial insights into how the position of the cyano group affects molecular conformation and intermolecular interactions.

Post-Synthetic Modification: The cyano groups themselves serve as reactive handles for further chemical transformations, such as conversion to tetrazoles or other nitrogen-rich heterocycles, opening pathways to materials with different coordination properties or energetic characteristics.

A summary of potential derivatization strategies is presented in the table below.

| Modification Target | Potential Substituents/Changes | Expected Influence on Properties |

| Terephthaloyl Ring | Alkoxy, Alkyl, Halogen | Solubility, Crystal Packing, Electronic Properties |

| Cyanophenyl Ring | Isomeric position change (ortho, para) | Molecular Symmetry, Dipole Moment, H-bonding Geometry |

| Cyano Group | Conversion to Tetrazole, Amidine, etc. | Coordination Ability, Acidity, H-bonding Capability |

Advancements in Theoretical and Computational Predictions

Computational chemistry offers a powerful, yet largely untapped, tool for predicting the behavior of this compound. nih.gov Advanced theoretical models can provide deep insights into its structure and potential functions before undertaking extensive lab work.

Key areas for computational investigation include:

Molecular Modeling and Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to determine the most stable molecular conformation, predict vibrational spectra (FTIR, Raman), and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Supramolecular Assembly Prediction: Molecular Dynamics (MD) simulations can model the self-assembly process in various solvents, predicting the formation of aggregates, fibers, or other ordered structures. This can help identify suitable conditions for creating gels or liquid crystals.

Crystal Structure Prediction: Algorithms for crystal structure prediction can generate likely packing arrangements, providing insights into potential polymorphism and the resulting material properties.

The table below outlines relevant computational methods and their potential applications for this molecule.

| Computational Method | Predicted Properties | Scientific Insight |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Understanding intrinsic molecular properties and reactivity. |

| Molecular Dynamics (MD) | Self-assembly behavior, solvent effects, aggregate morphology | Guiding experimental design for supramolecular structures. |

| Crystal Structure Prediction (CSP) | Likely crystal packing, polymorphism | Predicting solid-state properties and guiding crystallization. |

Emerging Applications in Supramolecular Assemblies and Functional Materials

The molecular design of this compound makes it an excellent candidate for various functional materials based on supramolecular assembly. nih.gov

Organogelators: In appropriate solvents, the directional hydrogen bonding and π-stacking interactions can lead to the formation of an entangled fibrous network, resulting in the gelation of the solvent. These gels could find applications in sensing, controlled release, or as templates for materials synthesis.

Liquid Crystals: The rigid, rod-like shape of the molecule is conducive to the formation of liquid crystalline phases (e.g., nematic or smectic). The strong dipole moment of the cyano groups can enhance the stability and ordering of these phases, making them suitable for display technologies or sensors.

Anion Receptors: The electron-deficient cavity of the terephthalamide core and the hydrogen-bond-donating N-H groups can act as a binding site for anions. The cyano groups can further modulate the electronic properties and binding selectivity, suggesting potential use in anion sensing or separation.

Coordination Polymers and Frameworks: While not a traditional ligand, the cyano groups can coordinate to metal centers, enabling the construction of coordination polymers. mdpi.com This opens the possibility of creating porous materials for gas storage or catalysis, leveraging both hydrogen bonding and metal-ligand interactions. rsc.org

Outlook on the Broader Impact of Cyanophenyl-Substituted Terephthalamide Chemistry

The study of this compound and its derivatives is poised to contribute significantly to the broader field of materials science. The cyanophenyl-substituted terephthalamide platform represents a highly versatile and modular system for creating functional organic materials. mdpi.com By systematically altering the substitution patterns and functional groups, a wide array of materials with tailored properties can be rationally designed.

The broader impact lies in advancing our fundamental understanding of non-covalent interactions—specifically the interplay between hydrogen bonding, π-π stacking, and dipole-dipole forces. This knowledge can accelerate the development of "smart" materials that respond to external stimuli, novel separation technologies based on selective molecular recognition, and advanced electronic materials where molecular-level ordering is paramount. The chemistry of cyanophenyl-substituted terephthalamides serves as a model system for exploring the principles of molecular programming and self-assembly, paving the way for the next generation of sophisticated functional materials.

Q & A

Q. What are the standard synthetic routes for N,N'-bis(3-cyanophenyl)terephthalamide?

The compound is typically synthesized via multistep reactions involving esterification, amidation, or condensation. For example, derivatives like tetraiodo-terephthalamides are prepared by reacting precursors (e.g., tetraiodoterebenzoyl chloride) with amino-functionalized intermediates under controlled conditions . Key steps include:

- Esterification of diols (e.g., 1,4-butanediol).

- Epoxidation and amination to generate reactive intermediates.

- Amidation with acyl chlorides to form the terephthalamide backbone. Reaction yields depend on solvent choice (e.g., DMF), temperature, and stoichiometric ratios.

Q. What spectroscopic techniques are essential for characterizing terephthalamide derivatives?

Confirmation of structure and purity requires:

Q. How are terephthalamide ligands used in metal-organic frameworks (MOFs)?

Terephthalamides act as bridging ligands due to their rigid aromatic cores and amide functional groups. For example, N,N'-bis(3-pyridyl)terephthalamide coordinates with Co(II) ions in hydrothermal synthesis to form 2D grid-like MOFs, with hydrogen bonding stabilizing the network .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in terephthalamide derivatives?

Q. What strategies optimize reaction yields in synthesizing cyanophenyl-substituted terephthalamides?

Yield improvements involve:

Q. How do computational methods predict the bioactivity of terephthalamide-based glycoclusters?

Molecular docking and DFT calculations model ligand-receptor interactions. For bivalent lactosides, computational geometry predicts optimal β-lactose spacing for lectin binding, validated via heme agglutination assays .

Q. What challenges arise in correlating polymer structure with thermal stability in terephthalamide-containing polymers?

Polycondensation of N,N'-bis(4-amino-3-nitrophenyl)terephthalamide requires precise stoichiometry to avoid chain termination. Advanced TGA analysis shows decomposition temperatures >300°C, linked to aromatic backbone rigidity .

Methodological Considerations

Q. How are hydrogen bonding networks analyzed in terephthalamide crystals?

SCXRD identifies O–H⋯N and N–H⋯O interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., 20% O⋯H interactions in N,N'-bis(pyridyl) derivatives) .

Q. What experimental and computational approaches validate magnetic properties in terephthalamide-MOFs?

SQUID magnetometry measures magnetic susceptibility, while DFT models exchange interactions. For Co(II)-MOFs, antiferromagnetic coupling is observed at low temperatures (J = -2.1 cm⁻¹) .

Q. How are discrepancies between computational predictions and experimental bioactivity addressed?

Iterative refinement using MD simulations adjusts ligand flexibility. For example, rigid glycophane scaffolds show lower IC₅₀ values in binding assays compared to flexible analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.